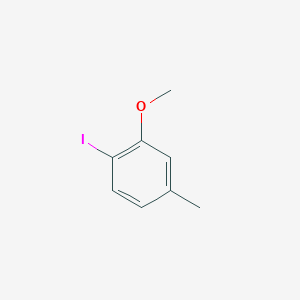

1-Iodo-2-methoxy-4-methylbenzene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158995. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-iodo-2-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDHTYMXUHPTOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303539 | |

| Record name | 2-Iodo-5-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186583-59-5 | |

| Record name | 2-Iodo-5-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 1 Iodo 2 Methoxy 4 Methylbenzene and Analogues

Direct Iodination Approaches

Direct iodination of the precursor, 4-methylanisole (B47524) (or p-cresyl methyl ether), presents a straightforward route to 1-iodo-2-methoxy-4-methylbenzene. This section delves into various strategies for achieving this transformation, including classical electrophilic aromatic substitution and emerging green chemistry techniques.

Electrophilic Aromatic Iodination Strategies

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry for functionalizing aromatic rings. The introduction of an iodine atom onto the benzene (B151609) ring of 4-methylanisole is a prime example of this reaction type.

The position of iodination on the 4-methylanisole ring is directed by the electronic effects of the existing methoxy (B1213986) (-OCH₃) and methyl (-CH₃) substituents. Both the methoxy and methyl groups are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene by donating electron density to the ring. msu.edu They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves.

In 4-methylanisole, the para position relative to the methoxy group is already occupied by the methyl group. Therefore, the incoming electrophile will be directed to the positions ortho to the activating groups. The methoxy group is a stronger activating group than the methyl group due to the resonance donation of a lone pair of electrons from the oxygen atom. This strong activation preferentially directs the electrophile to the positions ortho to the methoxy group. Consequently, the major product of the iodination of 4-methylanisole is this compound, where the iodine atom is introduced at the position ortho to the methoxy group and meta to the methyl group.

Direct iodination of aromatic compounds with molecular iodine (I₂) is often a reversible and inefficient process. uni.edu To overcome this, various iodinating reagents and catalyst systems have been developed.

One classical method involves the use of iodine in the presence of an oxidizing agent, such as mercury(II) oxide (HgO). uni.edumanac-inc.co.jp The reaction of mercury(II) oxide with iodine is believed to generate a more reactive electrophilic iodine species. rsc.org This method has been historically used for the iodination of anisole (B1667542) and its derivatives. uni.edu For instance, the reaction of anisole with iodine and mercuric oxide in ethanol (B145695) has been reported to produce p-iodoanisole. uni.edu Under these conditions, the electrophile attacks the aromatic ring, leading to the formation of the iodinated product.

The combination of elemental iodine with an oxidizing agent is a common strategy. For example, under neutral conditions, copper(II) oxide can be used with iodine to synthesize α-iodo ketones. organic-chemistry.org In this system, copper(II) oxide is thought to catalyze the formation of the reactive iodonium (B1229267) ion and neutralize the hydrogen iodide byproduct. organic-chemistry.org While this specific example relates to ketones, the principle of using a metal oxide to facilitate iodination is relevant.

More modern approaches utilize reagents like N-iodosuccinimide (NIS) in the presence of a catalyst. Iron(III) chloride has been shown to be an effective catalyst for the iodination of activated arenes with NIS, offering high regioselectivity. acs.org For electron-rich arenes, other catalysts such as In(III) and Au(I) have also been employed with NIS. acs.org Furthermore, the use of silver salts, such as silver sulfate (B86663) (Ag₂SO₄), in combination with iodine can be used for the regioselective iodination of chlorinated aromatic compounds. nih.gov

Green Chemistry Approaches to Iodination

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of non-toxic reagents, solvent-free conditions, and energy efficiency, are increasingly being applied to iodination reactions.

Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a promising green alternative to traditional solvent-based methods. fao.org Solvent-free mechanochemical grinding involves the grinding of solid reactants together, often in a ball mill, to initiate a chemical reaction. mdpi.com This technique can lead to faster reaction times, higher yields, and reduced waste generation. rsc.org

The application of mechanochemistry to the iodination of aromatic compounds has been explored. For example, the oxidative aryl-iodination of electron-rich arenes using iodine and Oxone® under solvent-free ball milling conditions has been reported to be efficient. researchgate.net This method avoids the use of hazardous solvents and can proceed at room temperature. researchgate.net While not specifically documented for this compound, the successful iodination of other electron-rich aromatics using this technique suggests its potential applicability. researchgate.net The mechanical forces generated during milling can promote the reaction between the solid reactants, leading to the formation of the desired iodinated product. fao.org

Aerobic Hypervalent Iodine Catalysis in Synthesis

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis for mediating a wide range of oxidative transformations. In the context of synthesizing iodoarenes, these reagents can facilitate the direct iodination of aromatic compounds under mild conditions. Aerobic hypervalent iodine catalysis, a more sustainable approach, utilizes a catalytic amount of an iodine compound in the presence of a terminal oxidant, often molecular oxygen from the air, to regenerate the active hypervalent iodine species.

While a specific aerobic catalytic system for the direct synthesis of this compound is not extensively documented, the principle can be applied to the iodination of its precursor, 4-methylanisole (p-cresyl methyl ether). The general mechanism involves the in-situ generation of a hypervalent iodine(III) species from an iodide source. This is achieved by intercepting reactive intermediates of aldehyde autoxidation, which can aerobically generate hypervalent iodine reagents. nsf.govnsf.gov This electrophilic iodine species then reacts with the electron-rich aromatic ring of 4-methylanisole to yield the iodinated product. The methoxy and methyl groups on the ring are activating and direct the incoming electrophile to the ortho and para positions. Since the para position to the methyl group is occupied by the methoxy group, and the para position to the methoxy group is occupied by the methyl group, iodination is directed to the positions ortho to the activating groups.

A biomimetic aerobic oxidative halogenation strategy has been developed using alloxan (B1665706) as a catalyst and ascorbic acid as a reductant, which emulates flavin-dependent halogenases. nih.gov This system utilizes oxygen from the air to oxidize non-toxic halide salts, offering a green alternative for the synthesis of aryl iodides.

Table 1: Representative Conditions for Aerobic Oxidative Iodination

| Catalyst Precursor | Oxidant | Iodine Source | Solvent | Temperature | Yield |

| Aryl Iodide (cat.) | O₂ (air) / Acetaldehyde | I₂ | Acetonitrile | Room Temp. | Moderate to Good |

| Alloxan (cat.) | O₂ (air) / Ascorbic Acid | LiI | Acetonitrile | Room Temp. | Good to Excellent |

Precursor-Based Synthetic Routes

Transformation of Substituted Phenols or Anisoles

The direct iodination of substituted phenols or anisoles is a common and straightforward method for the preparation of iodoarenes like this compound. The starting material for this route would be 2-methoxy-4-methylphenol (B1669609) or its corresponding methyl ether, 4-methylanisole. The electron-donating nature of the hydroxyl/methoxy and methyl groups activates the aromatic ring towards electrophilic substitution.

Various iodinating agents can be employed for this transformation. A common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent such as nitric acid, hydrogen peroxide, or iodic acid (HIO₃). The oxidizing agent converts iodine to a more potent electrophilic species, facilitating the attack on the aromatic ring. The reaction of 4-iodo-2-methylphenol (B1580675) was prepared by direct iodination of 2-methylphenol in aqueous alcohol solvents by the action of a reagent prepared in situ from sodium hypochlorite (B82951) and sodium iodide. nih.gov

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), can also be used stoichiometrically for the iodination of phenols and anisoles. researchgate.net These reagents are known for their mild reaction conditions and high selectivity.

Table 2: Iodination of Phenolic and Anisolic Precursors

| Precursor | Iodinating System | Solvent | Temperature | Yield | Reference |

| 2-Methylphenol | NaOCl / NaI | Aqueous Alcohol | Room Temp. | Good | nih.gov |

| Reactive Aromatics | I₂ / HIO₃ | 2-Methoxyethanol | Room Temp. | Quantitative | researchgate.net |

Derivatization from Halogenated Precursors (e.g., Chlorination or Bromination followed by Halogen Exchange)

The Finkelstein reaction, which involves the exchange of one halogen for another, is a valuable tool in the synthesis of aryl iodides. wikipedia.orgpku.edu.cn For the synthesis of this compound, this would typically involve the conversion of a more readily available precursor, such as 1-bromo-2-methoxy-4-methylbenzene.

The classic Finkelstein reaction is an equilibrium process. To drive the reaction towards the desired iodo-product, the reaction is often carried out in a solvent where the iodide salt of the cation is soluble, while the corresponding bromide or chloride salt is not, thus precipitating out of the solution and shifting the equilibrium.

For aryl halides, the direct nucleophilic substitution is generally difficult. Therefore, the "aromatic Finkelstein reaction" is typically catalyzed by a transition metal, most commonly copper(I) iodide, often in the presence of a diamine ligand. wikipedia.orgorganic-chemistry.org This copper-catalyzed halogen exchange (Halex) reaction provides a mild and general method for the conversion of aryl bromides to aryl iodides. organic-chemistry.orgresearchgate.net

Table 3: Copper-Catalyzed Aromatic Finkelstein Reaction

| Substrate | Catalyst System | Iodine Source | Solvent | Temperature | Yield | Reference |

| Aryl Bromide | CuI / Diamine Ligand | NaI | Dioxane | 110 °C | Excellent | organic-chemistry.org |

| Aryl Bromide | CuI | NaI | Toluene (B28343) | Boiling | Good | researchgate.net |

Synthesis via Arylhydrazines and Iodine

A metal- and base-free method for the synthesis of aryl iodides from arylhydrazine hydrochlorides and molecular iodine has been developed. researchgate.netresearchgate.net This method is particularly useful as it avoids the use of heavy metals and harsh reaction conditions. The precursor for the synthesis of this compound would be 2-methoxy-4-methylphenylhydrazine hydrochloride.

The reaction mechanism involves the oxidation of the arylhydrazine by iodine to form an arenediazonium salt intermediate. This is followed by a single-electron transfer (SET) from an iodide anion to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. The aryl radical subsequently combines with an iodine radical to form the final aryl iodide product. researchgate.net

Table 4: Synthesis of Aryl Iodides from Arylhydrazines

| Substrate | Reagent | Solvent | Temperature | Time | Yield | Reference |

| Arylhydrazine hydrochloride | I₂ | DMSO | 60 °C | 6 h | Good to Excellent | researchgate.netresearchgate.net |

| 4-Methoxyphenylhydrazine hydrochloride | I₂ | DMSO | 60 °C | 6 h | 88% | nih.gov |

Advanced Synthetic Strategies

Palladium-Catalyzed Reactions for Carbon-Iodine Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While typically used for the formation of carbon-carbon and carbon-heteroatom bonds, palladium catalysis can also be employed for the synthesis of aryl iodides.

One approach is the palladium-catalyzed C-H iodination. This method involves the direct functionalization of a C-H bond with an iodine source, guided by a directing group on the substrate. Mechanistic studies have shown that Pd(II)-catalyzed C-H iodination with molecular iodine as the sole oxidant can proceed via a redox-neutral electrophilic cleavage pathway. nih.gov

Another strategy involves the palladium-catalyzed cross-coupling of an aryl halide, such as 1-bromo-2-methoxy-4-methylbenzene, with an iodide source. While less common than the Finkelstein reaction for this transformation, palladium catalysis can offer alternative reactivity and substrate scope. These reactions typically involve a Pd(0)/Pd(II) catalytic cycle.

Table 5: Palladium-Catalyzed Synthesis of Aryl Iodides

| Substrate | Iodine Source | Catalyst | Ligand | Solvent | Temperature | Yield |

| Aryl C-H bond | I₂ | Pd(OAc)₂ | (if any) | Various | Varies | Moderate to Good |

| Aryl Bromide | Iodide Salt | Pd(0) complex | Phosphine (B1218219) | Various | Varies | Good |

Flow Chemistry Approaches for Enhanced Synthesis

The transition from traditional batch production to continuous flow manufacturing represents a paradigm shift in the synthesis of fine chemicals and pharmaceutical intermediates. Flow chemistry, characterized by the continuous pumping of reagents through a network of tubes and reactors, offers intrinsic advantages over conventional batch methods. These benefits include superior heat and mass transfer, precise control over reaction parameters such as temperature, pressure, and residence time, and the ability to safely handle hazardous reagents and intermediates. bohrium.comrsc.orgajinomoto.com The result is often a significant improvement in reaction yield, selectivity, and reproducibility, coupled with a reduction in waste generation and operational costs. bohrium.com

While specific research detailing the continuous flow synthesis of this compound is not extensively documented in publicly available literature, the principles of flow chemistry have been successfully applied to analogous aromatic iodination reactions. These examples provide a strong foundation for the development of a robust and efficient flow process for the target compound.

Aromatic iodination, a key transformation in the synthesis of many valuable organic molecules, can be effectively translated from batch to continuous flow systems. For instance, the iodination of aromatic compounds can be carried out continuously by feeding the aromatic substrate, an iodine source (such as elemental iodine, hydroiodic acid, or an alkyl iodide), and an oxidant like oxygen over a zeolite catalyst in a heated reactor. google.com This method, adaptable to a continuous process, allows for the ongoing production of iodinated aromatic compounds. google.com

Microreactor technology, a core component of many flow chemistry setups, is particularly well-suited for highly exothermic and rapid reactions like halogenations. rsc.org The high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, preventing the formation of hot spots and subsequent side reactions, thus leading to higher product purity. nih.gov For example, continuous-flow microreactor systems have been successfully employed for the nitration of aromatic compounds, demonstrating enhanced selectivity and safety compared to batch processes. nih.govnih.gov These principles are directly applicable to the iodination of substituted anisoles like 2-methoxy-4-methylphenol (creosol), the precursor to this compound.

The development of a continuous flow process for the synthesis of this compound would likely involve the following considerations:

Reactor Design: A tube or microreactor, potentially made of an inert material, would be suitable. The choice would depend on the reaction scale and the specific reagents used.

Reagent Introduction: Precise and pulseless pumps would deliver streams of the precursor (2-methoxy-4-methylphenol), the iodinating agent (e.g., a solution of iodine and an oxidizing agent), and the solvent into a mixing zone before entering the reactor.

Parameter Optimization: Key parameters such as temperature, residence time (controlled by the flow rate and reactor volume), and stoichiometry of the reagents would be systematically optimized to maximize the yield and selectivity of the desired product. Automated systems can be employed to expedite this optimization process. bohrium.com

In-line Analysis: Process analytical technology (PAT), such as in-line IR or UV-Vis spectroscopy, could be integrated to monitor the reaction in real-time, allowing for rapid adjustments and ensuring consistent product quality.

The table below illustrates a hypothetical set of parameters for the continuous flow synthesis of this compound, based on general principles of aromatic iodination in flow.

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound

| Parameter | Value | Purpose |

|---|---|---|

| Precursor | 2-Methoxy-4-methylphenol | Starting material |

| Iodinating Agent | Iodine (I₂) + Oxidizing Agent (e.g., H₂O₂) | Provides the iodine electrophile |

| Solvent | Acetonitrile or similar polar aprotic solvent | To dissolve reactants |

| Reactor Type | PFA or Glass Microreactor | Inert and provides excellent mixing and heat transfer |

| Reactor Volume | 10 mL | Determines the production scale for a given flow rate |

| Flow Rate | 0.5 - 2.0 mL/min | Controls the residence time |

| Residence Time | 5 - 20 minutes | The time reactants spend in the heated zone of the reactor |

| Temperature | 40 - 80 °C | To control the reaction rate |

| Stoichiometry (Precursor:I₂:Oxidant) | 1 : 1.1 : 1.2 | To ensure complete conversion of the starting material |

The successful implementation of a continuous flow process for the synthesis of this compound would not only enhance the efficiency and safety of its production but also align with the principles of green chemistry by minimizing waste and energy consumption. Further research and development in this area are warranted to fully realize these benefits.

Mechanistic Investigations and Reaction Pathways of 1 Iodo 2 Methoxy 4 Methylbenzene

Reactivity in Cross-Coupling Reactions

1-Iodo-2-methoxy-4-methylbenzene is a valuable substrate in palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon bonds. The iodine atom serves as an excellent leaving group in these transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. libretexts.orgnih.gov In the case of this compound, the reaction with a boronic acid or its ester derivative proceeds through a well-established catalytic cycle. youtube.comyoutube.com

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: libretexts.orgyoutube.com

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of this compound. This step forms a palladium(II) intermediate. libretexts.orgyoutube.com The reactivity of aryl halides in this step generally follows the order I > Br > Cl.

Transmetalation: The organoboron reagent, activated by a base, then undergoes transmetalation with the palladium(II) intermediate. In this step, the organic group from the boron compound is transferred to the palladium center, displacing the halide. youtube.com

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium center couple to form the new carbon-carbon bond, and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue. libretexts.orgyoutube.com

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can significantly influence the efficiency and outcome of the Suzuki-Miyaura coupling. youtube.com For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of both the oxidative addition and reductive elimination steps.

A study on the Suzuki-Miyaura cross-coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with 2-methoxyphenylboronic acid provided insights into the selectivity of these reactions. nih.gov While not directly involving this compound, the principles of regioselectivity and the influence of methoxy (B1213986) groups are relevant.

Table 1: Key Steps in the Suzuki-Miyaura Coupling of this compound

| Step | Description |

| Oxidative Addition | Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) complex. |

| Transmetalation | The organic group from the activated boronic acid replaces the iodide on the Pd(II) complex. |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple, forming the biaryl product and regenerating the Pd(0) catalyst. |

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes. wikipedia.orglibretexts.org this compound serves as an effective aryl halide partner in this reaction.

The reaction mechanism typically involves a palladium catalyst and often a copper(I) co-catalyst. organic-chemistry.org The catalytic cycle can be described as follows:

Palladium Cycle: Similar to the Suzuki coupling, the palladium cycle starts with the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of this compound. wikipedia.org

Copper Cycle: The terminal alkyne reacts with the copper(I) co-catalyst to form a copper(I) acetylide intermediate. youtube.com This step is facilitated by a base, which deprotonates the alkyne. youtube.com

Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex. wikipedia.org

Reductive Elimination: The coupled product is formed through reductive elimination from the palladium(II) complex, which also regenerates the active palladium(0) catalyst. wikipedia.org

Copper-free Sonogashira coupling protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.orglibretexts.org In these cases, the mechanism is believed to involve the formation of a π-alkyne-palladium complex followed by deprotonation to form a palladium acetylide directly. libretexts.org The reactivity of the aryl halide is a crucial factor, with aryl iodides being more reactive than aryl bromides or chlorides. wikipedia.org

Research has shown that various palladium catalysts and ligands can be employed, and the reaction conditions can be tuned for efficiency. libretexts.orgnih.gov For example, palladium(II) acetate (B1210297) in the presence of a base can effectively catalyze the Sonogashira coupling of aryl iodides with terminal alkynes under mild, aerobic, and copper-free conditions. nih.gov

Table 2: Comparison of Copper-Catalyzed and Copper-Free Sonogashira Coupling

| Feature | Copper-Catalyzed Sonogashira | Copper-Free Sonogashira |

| Co-catalyst | Requires a copper(I) salt (e.g., CuI). organic-chemistry.org | Does not require a copper co-catalyst. wikipedia.org |

| Alkyne Activation | Formation of a copper acetylide intermediate. youtube.com | Direct interaction of the alkyne with the palladium complex. libretexts.org |

| Side Reactions | Prone to Glaser homocoupling of the alkyne. wikipedia.org | Avoids Glaser coupling. wikipedia.org |

| Reaction Conditions | Often requires an inert atmosphere to prevent alkyne dimerization. wikipedia.org | Can often be carried out under aerobic conditions. nih.gov |

Beyond Suzuki and Sonogashira couplings, this compound can participate in other important palladium-catalyzed cross-coupling reactions.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation (from zinc to palladium), and reductive elimination. The use of organozinc reagents offers a different scope of reactivity and functional group tolerance.

Stille Coupling: The Stille reaction utilizes an organotin (stannane) reagent as the coupling partner for the organic halide. wikipedia.org The catalytic cycle is analogous to other palladium-catalyzed couplings. wikipedia.org A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback. wikipedia.org

Kumada Coupling: The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling reactions to be developed and employs a Grignard reagent (organomagnesium halide) as the nucleophilic partner. organic-chemistry.org This method is advantageous due to the ready availability and reactivity of Grignard reagents. organic-chemistry.org The reaction is typically catalyzed by nickel or palladium complexes. organic-chemistry.org

In all these reactions, the high reactivity of the carbon-iodine bond in this compound makes it an excellent electrophilic partner for the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

Nucleophilic Substitution Reactions on the Aromatic Ring or Side Chains

Nucleophilic substitution reactions involving this compound are less common than cross-coupling reactions but provide another avenue for its chemical modification.

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

The general mechanism for SNAr proceeds in two steps: libretexts.org

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate (the Meisenheimer complex). libretexts.org The aromaticity of the ring is temporarily lost in this step.

Elimination: The leaving group departs, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org

For an SNAr reaction to occur, the electron-withdrawing groups are most effective when positioned ortho or para to the leaving group, as this allows for delocalization of the negative charge onto the substituent. libretexts.org In this compound, the methoxy and methyl groups are electron-donating, which deactivates the ring towards traditional SNAr reactions. Therefore, SNAr reactions with this substrate are generally unfavorable under standard conditions.

The iodine atom in this compound primarily functions as a leaving group. In the context of nucleophilic aromatic substitution, the nature of the halogen can influence the reaction rate. Generally, in SNAr reactions where the addition of the nucleophile is the rate-determining step, the reactivity order is F > Cl > Br > I. masterorganicchemistry.com This is because the highly electronegative fluorine atom strongly polarizes the carbon-halogen bond, making the carbon more susceptible to nucleophilic attack. masterorganicchemistry.com

Conversely, if the departure of the leaving group were the rate-limiting step, the order would be I > Br > Cl > F, reflecting the carbon-halogen bond strengths. However, in most SNAr reactions, the formation of the Meisenheimer complex is the slower step, making aryl iodides less reactive than aryl fluorides. masterorganicchemistry.com

While the electron-donating nature of the methoxy and methyl groups on this compound disfavors the classical SNAr mechanism, the iodine atom's ability to participate in other reaction pathways, such as those involving transition metal catalysis, is its most significant contribution to the compound's reactivity. The C-I bond is the weakest among the carbon-halogen bonds, which facilitates its cleavage in processes like the oxidative addition step of cross-coupling reactions. libretexts.org

Oxidation and Reduction Reactions Involving Substituents

The substituents on the aromatic ring of this compound provide specific sites for oxidation and reduction reactions, each with distinct mechanistic features.

Reduction of the Iodinated Moiety

The carbon-iodine bond in this compound is the primary site for reduction reactions. Aryl iodides are susceptible to reduction to the corresponding aryl radicals through various mechanisms, including visible-light photocatalysis and chemical reducing agents.

Visible-light-driven reduction offers an environmentally benign method for generating aryl radicals. This process typically involves a photosensitizer that, upon excitation, transfers an electron to the aryl iodide. The resulting radical anion then fragments, cleaving the carbon-iodine bond to produce an aryl radical and an iodide ion. This highly reactive aryl radical can then participate in a variety of subsequent reactions, such as hydrogenation or coupling processes.

Alternatively, chemical reducing agents like lithium aluminum hydride can achieve the hydrogenolysis of aryl iodides. While powerful, these reagents often exhibit broad functional group reactivity, which must be considered in the context of the other substituents present on the molecule. The general mechanism for the reduction of aryl halides often involves single-electron transfer (SET) processes, leading to the formation of the aryl radical intermediate.

Regiochemical and Stereochemical Considerations in Reactions

The regioselectivity of reactions involving this compound is a complex interplay of the steric and electronic effects of the iodo, methoxy, and methyl substituents.

Steric Hindrance Effects of Methyl Groups

The methyl group at the 4-position of the benzene (B151609) ring exerts a steric effect that can influence the regiochemical outcome of substitution reactions. Steric hindrance arises from the spatial bulk of a substituent, which can impede the approach of a reagent to a nearby reaction site.

In electrophilic aromatic substitution reactions, the methyl group can sterically hinder attack at the adjacent ortho positions (positions 3 and 5). While the methyl group is smaller than a tert-butyl group, which has a pronounced steric effect, its presence can still influence the ratio of ortho to para substitution relative to the directing groups. In the context of this compound, the position of electrophilic attack will be a balance between the directing effects of the methoxy and iodo groups and the steric hindrance posed by the methyl group, as well as the iodine atom itself. For an incoming electrophile, the positions ortho to the strongly activating methoxy group are electronically favored, but the position adjacent to the methyl group (position 3) may be sterically less accessible than the position adjacent to the iodine atom (position 1, which is already substituted). The steric bulk of the iodine atom at position 1 also significantly hinders attack at the adjacent position 6.

Electronic Effects of Methoxy and Iodine Substituents

The electronic effects of the methoxy and iodine substituents are key determinants of the reactivity and regioselectivity of the aromatic ring. These effects are a combination of inductive and resonance effects.

The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. Its oxygen atom has lone pairs of electrons that can be donated to the benzene ring through resonance (+R effect). This donation increases the electron density of the ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack at these sites. The methoxy group also has an electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom, but the resonance effect is dominant.

| Property | Methoxy Group (-OCH₃) | Iodine Atom (-I) | Methyl Group (-CH₃) |

| Inductive Effect | Electron-withdrawing (-I) | Electron-withdrawing (-I) | Electron-donating (+I) |

| Resonance Effect | Electron-donating (+R) | Electron-donating (+R) | Hyperconjugation (weakly electron-donating) |

| Overall Electronic Effect | Activating | Deactivating | Activating |

| Directing Effect | Ortho, Para | Ortho, Para | Ortho, Para |

Computational and Theoretical Chemistry Studies of 1 Iodo 2 Methoxy 4 Methylbenzene

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of 1-Iodo-2-methoxy-4-methylbenzene. These calculations solve the Schrödinger equation, albeit with approximations, to determine the molecule's wave function, from which various properties can be derived.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been applied to study molecules similar in structure to this compound, providing insights into properties like charge distribution, molecular orbitals, and reactivity descriptors. While specific DFT studies on this compound are not extensively documented in the provided search results, the principles of DFT allow for the theoretical examination of its electronic properties. For instance, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's chemical reactivity and kinetic stability.

Theoretical investigations on related aromatic compounds using DFT have shown that the positions and nature of substituents significantly influence the electronic environment of the benzene (B151609) ring. In this compound, the electron-donating methoxy (B1213986) and methyl groups, along with the electron-withdrawing and bulky iodine atom, would create a complex electronic landscape. DFT calculations could precisely map the electrostatic potential surface, highlighting regions of positive and negative charge, which are indicative of sites susceptible to electrophilic or nucleophilic attack.

| Calculated Electronic Property | Significance |

| HOMO Energy | Indicates the ability to donate electrons. |

| LUMO Energy | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Electrostatic Potential | Maps the charge distribution and predicts sites for chemical reactions. |

| Mulliken Atomic Charges | Provides a quantitative measure of the partial charge on each atom. |

The presence of the methoxy group introduces rotational flexibility in this compound. Conformational analysis aims to identify the stable arrangements of the atoms in three-dimensional space and the energy barriers between them. By systematically rotating the C-O bond of the methoxy group and calculating the energy at each step, an energy landscape can be constructed.

This analysis helps in identifying the global minimum energy conformation, which is the most stable and populated conformer at a given temperature, as well as other local minima. The relative energies of these conformers and the heights of the rotational barriers between them are critical for understanding the molecule's dynamic behavior and how its shape influences its interactions with other molecules. Computational methods like DFT or simpler molecular mechanics force fields can be employed for this purpose.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions involving this compound. It allows for the exploration of potential reaction pathways and the identification of the most favorable mechanism.

For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate. Identifying the structure and energy of the transition state is crucial for understanding the reaction's kinetics. Computational methods can be used to locate these fleeting structures, which are characterized by having one imaginary vibrational frequency.

For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, transition state analysis can reveal the geometry of the interacting molecules at the peak of the energy barrier. This information provides insights into the steric and electronic factors that govern the reaction rate.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile for a proposed reaction pathway can be constructed. This profile, often visualized as a reaction coordinate diagram, provides a quantitative understanding of the thermodynamics and kinetics of the reaction.

For instance, in a multi-step reaction, the energetic profile can identify the rate-determining step, which is the step with the highest activation energy. A search result concerning the energetic profile for a representative reaction pathway (pathway 1) illustrates how the energies of intermediates and products are calculated. researchgate.net It also mentions that using the DFT potential energy surface along with the geometries and frequencies of the species involved allows for the calculation of corresponding rate constants for all elementary reactions. researchgate.net This type of analysis is vital for optimizing reaction conditions and predicting the feasibility of a chemical transformation.

| Component of Energetic Profile | Information Provided |

| Energy of Reactants | Initial energy of the system. |

| Energy of Intermediates | Stability of transient species formed during the reaction. |

| Energy of Transition States | Activation energy barrier for each step. |

| Energy of Products | Overall thermodynamics of the reaction (exothermic or endothermic). |

Structure-Activity Relationship (SAR) Prediction through Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity or chemical reactivity. Computational methods play a significant role in establishing these relationships, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models.

For this compound and its derivatives, computational SAR can be used to predict how modifications to its structure would affect a particular property of interest. This involves calculating a set of molecular descriptors, which are numerical representations of the molecule's chemical and physical properties. These descriptors can include electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.

By correlating these descriptors with experimentally observed activity for a series of related compounds, a predictive model can be built. This model can then be used to screen virtual libraries of compounds and prioritize the synthesis of new molecules with potentially enhanced activity. While specific SAR studies on this compound were not found in the search results, the methodology is broadly applicable to this and other organic compounds.

Molecular Docking Simulations for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thesciencein.orgresearchgate.netajchem-a.comnih.gov This method is frequently used to predict the binding affinity and interaction between a small molecule (ligand) and a macromolecular target, such as a protein. Such simulations are crucial in drug discovery and medicinal chemistry for identifying potential drug candidates and elucidating their mechanisms of action.

For this compound, molecular docking studies would involve simulating its interaction with various biological targets. However, there are no specific published studies that have performed molecular docking simulations for this compound. Consequently, there is no data available on its binding affinities or interaction patterns with any biological receptors.

Prediction of Pharmacokinetic and Pharmacodynamic Properties

Computational tools are widely used to predict the pharmacokinetic properties of chemical compounds, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. nih.govresearchgate.netresearchgate.net These in silico methods help in the early assessment of a compound's potential as a drug, identifying possible liabilities and guiding further experimental work. researchgate.netjapsonline.comnih.gov

Pharmacodynamic properties, which describe the biochemical and physiological effects of a compound on the body, can also be investigated using computational approaches. This often involves understanding the compound's interaction with its biological target at a molecular level, which is closely linked to molecular docking studies.

A thorough search of scientific databases indicates that no specific studies on the computational prediction of pharmacokinetic or pharmacodynamic properties for this compound have been published. Therefore, no data tables or detailed research findings on its predicted ADMET profile or pharmacodynamic effects can be presented.

In the absence of specific research, it is not possible to provide data on the computational and theoretical chemistry of this compound. The application of molecular docking and pharmacokinetic prediction would be necessary to understand its potential biological interactions and drug-like properties.

Applications of 1 Iodo 2 Methoxy 4 Methylbenzene and Its Derivatives

Medicinal Chemistry and Pharmaceutical Development

The strategic placement of the iodo, methoxy (B1213986), and methyl groups on the benzene (B151609) ring of 1-Iodo-2-methoxy-4-methylbenzene makes it a versatile scaffold in the synthesis of complex organic molecules. This versatility is particularly valuable in the field of medicinal chemistry, where it serves as a starting point for creating novel compounds with a wide range of biological activities.

Precursor in the Synthesis of Drug Candidates

The presence of an iodine atom on the aromatic ring of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for the assembly of complex drug-like molecules. chemimpex.com

For instance, the iodo group can be readily displaced by a wide range of organic partners, including boronic acids (in Suzuki-Miyaura coupling), alkenes (in Heck coupling), and terminal alkynes (in Sonogashira coupling). This allows for the introduction of diverse chemical moieties, enabling the systematic exploration of the chemical space around the 2-methoxy-4-methylphenyl core to optimize biological activity.

While direct synthesis examples starting from this compound are not extensively documented in publicly available literature, the reactivity of closely related iodo-methoxy-benzene derivatives in the synthesis of biologically active compounds is well-established. This body of research strongly suggests the potential of this compound as a valuable precursor in similar synthetic strategies.

Role in the Development of Biologically Active Compounds

The derivatives of this compound have shown promise in several therapeutic areas, including oncology, inflammation, and infectious diseases. The methoxy and methyl groups on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, such as their metabolic stability, receptor binding affinity, and cellular uptake.

Derivatives of iodo-anilines and related methoxy-containing aromatic compounds have been investigated for their potential as anticancer agents. For example, various quinazoline (B50416) derivatives, which can be synthesized using substituted anilines as starting materials, have shown significant anticancer activity. nih.gov The synthesis of novel thiazole-(benz)azole derivatives has also been explored, with some compounds exhibiting significant anticancer effects against tumor cell lines. nih.gov

The general synthetic strategies for these classes of compounds often involve cross-coupling reactions where an iodo-substituted aromatic compound could serve as a key building block.

Research into novel anti-inflammatory and analgesic agents has explored a wide range of chemical scaffolds. Derivatives of benzothiazole (B30560), for instance, have been synthesized and shown to possess significant in vivo anti-inflammatory and analgesic activities. nih.gov Furthermore, the compound 2-methoxy-4-vinylphenol, which shares a similar substitution pattern with this compound, has been shown to exhibit anti-inflammatory effects by inhibiting the production of nitric oxide and suppressing the activation of NF-κB and MAPK signaling pathways. nih.gov These findings suggest that the 2-methoxy-4-methylphenyl moiety could be a valuable component in the design of new anti-inflammatory and analgesic drugs.

| Compound Class | Reported Activity | Potential Synthetic Precursor |

|---|---|---|

| Benzothiazole Derivatives | In vivo anti-inflammatory and analgesic activities. nih.gov | Substituted anilines/iodo-aromatics |

| 2-methoxy-4-vinylphenol | Inhibition of nitric oxide production, suppression of NF-κB and MAPK activation. nih.gov | Related methoxy-phenol derivatives |

The search for new antimicrobial and antifungal agents is a critical area of pharmaceutical research. Derivatives of 4-thiazolidinone (B1220212) containing a 2-amino-6-methoxybenzothiazole (B104352) moiety have been synthesized and screened for their antimicrobial activity. nih.gov Some of these compounds revealed potent antifungal activity against Candida albicans. nih.gov While not directly derived from this compound, these findings highlight the potential of the methoxy-substituted benzothiazole scaffold in developing new antimicrobial agents.

| Compound Class | Organism | Reported Activity |

|---|---|---|

| 4-Thiazolidinone Derivatives | Candida albicans | Potent antifungal activity. nih.gov |

The development of ligands that can selectively target specific receptors or enzymes is a cornerstone of modern drug discovery. The structural motifs present in derivatives of this compound make them attractive candidates for such targeted therapies. For example, the synthesis of various heterocyclic compounds, which can be achieved using iodo-aromatic precursors, has led to the discovery of potent and selective inhibitors of various enzymes implicated in disease.

While specific studies detailing the targeting of receptors or enzymes by derivatives of this compound are limited, the broader class of substituted aromatic compounds is widely explored for such purposes. The ability to functionalize the iodo-position allows for the introduction of pharmacophores known to interact with specific biological targets.

Materials Science Applications

In the field of materials science, the reactivity of the carbon-iodine bond and the influence of the methoxy and methyl substituents make this compound a useful molecule for constructing complex molecular architectures.

This compound is a key building block for creating functionalized materials and polymers. The iodine substituent is an excellent leaving group in metal-catalyzed cross-coupling reactions, which are fundamental for polymer synthesis. This allows the aromatic ring to be incorporated into larger molecular structures, forming the backbone or side chains of polymers with specific properties.

A related compound, 1-iodo-2-methoxybenzene, is utilized in developing advanced materials, including polymers and coatings, to enhance properties like durability and environmental resistance. chemimpex.com The iodo- group is particularly valuable in cross-coupling reactions such as the Suzuki and Sonogashira reactions, which are powerful methods for forming new carbon-carbon bonds and assembling complex biaryl compounds and polymers. chemimpex.com Similarly, this compound can be employed as a monomer or a functionalizing agent in polymerization processes to introduce specific optical, electronic, or physical properties into the resulting material.

Table 1: Role in Synthesis of Functionalized Materials

| Reaction Type | Functional Group Utilized | Potential Outcome |

|---|---|---|

| Suzuki Coupling | C-I bond | Formation of biaryl compounds, conjugated polymers |

| Sonogashira Coupling | C-I bond | Synthesis of aryl-alkyne structures, specialty polymers |

| Buchwald-Hartwig Amination | C-I bond | Introduction of nitrogen-containing functional groups |

| Functionalization | Methyl Group | Transformation into other groups (e.g., nitriles) for material properties. researchgate.net |

The structural motifs present in this compound are relevant to the design of molecules for advanced display technologies. While direct application of this specific compound is not widely documented, its derivatives and structurally similar molecules serve as intermediates in the synthesis of liquid crystals. For instance, iodo- and methyl-substituted benzene structures are known precursors for liquid crystal compounds. researchgate.net Research has also shown that aromatic thioesters derived from liquid crystal intermediates can be used to synthesize complex pyridine (B92270) derivatives, highlighting the utility of such building blocks in creating materials with specific electronic and optical properties suitable for display applications. acs.org

The rigid aromatic core, combined with the potential for elongation and functionalization through its iodo group, makes it a candidate for creating the mesogenic (liquid crystal-forming) cores of more complex molecules. The methoxy and methyl groups help to influence the melting point and mesophase behavior of the final compounds.

Applications in Agrochemicals and Fine Chemicals

This compound and its isomers are valuable intermediates in the synthesis of agrochemicals and fine chemicals. chemimpex.com The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities for specialized applications, a category where this compound fits well as a starting material.

Its utility stems from its role as a molecular scaffold that can be elaborated into more complex structures. The iodine atom can be readily replaced by other functional groups through various chemical reactions, allowing for the construction of target molecules with desired biological activity for agrochemical products like pesticides. chemimpex.com Furthermore, the functional groups on the molecule can be modified to produce a range of specialty chemicals. For example, the methyl group on similar aromatic compounds can be transformed into a nitrile group through iodine-catalyzed ammoxidation, a process that creates valuable chemical intermediates. researchgate.net

Table 2: Applications in Chemical Synthesis

| Industry | Role of this compound | Example of Potential Product Class |

|---|---|---|

| Agrochemicals | Precursor/Intermediate | Pesticides, Herbicides, Fungicides chemimpex.com |

| Fine Chemicals | Building Block | Specialty chemicals, Laboratory reagents |

Radiolabeling Applications

The structure of this compound makes it an excellent candidate for radiolabeling, a technique crucial for modern medical diagnostics and pharmaceutical research. Radiolabeled compounds are used as tracers in imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

There are two primary strategies for radiolabeling this molecule:

Radioiodination : The iodine atom on the benzene ring can be substituted with a radioactive isotope of iodine, such as Iodine-123 (¹²³I), Iodine-125 (¹²⁵I), or Iodine-131 (¹³¹I). These radioiodinated molecules can be used as SPECT tracers for imaging and diagnostic purposes.

Carbon-11 Labeling : The methoxy group (-OCH₃) is a prime target for labeling with Carbon-11 (¹¹C), a positron-emitting isotope with a short half-life (20.4 minutes) ideal for PET imaging. mdpi.com The synthesis involves reacting a precursor molecule (where the methyl group is absent, leaving a hydroxyl group) with a ¹¹C-methylating agent like [¹¹C]methyl iodide or [¹¹C]methyl triflate. mdpi.comnih.gov This process, known as O-[¹¹C]methylation, would produce [¹¹C]this compound. nih.gov Such a tracer could be used to study biological processes in vivo, aiding in drug development and disease diagnosis. researchgate.netnih.gov

These radiolabeled derivatives are invaluable for non-invasively studying biochemical pathways, receptor distribution, and the pharmacokinetics of drugs within the body.

Table 3: Potential Radiolabeling of this compound

| Labeling Method | Radioisotope | Target Position | Imaging Application |

|---|---|---|---|

| Radioiodination | ¹²³I, ¹²⁵I, ¹³¹I | C1 (Iodo- group) | SPECT |

| O-Methylation | ¹¹C | Methoxy group | PET nih.gov |

Advanced Analytical Methodologies for the Characterization of 1 Iodo 2 Methoxy 4 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of 1-Iodo-2-methoxy-4-methylbenzene, offering detailed insights into the molecular framework through ¹H and ¹³C NMR.

¹H NMR and ¹³C NMR for Structural Elucidation and Positional Isomer Differentiation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for the definitive structural confirmation of this compound and for distinguishing it from its positional isomers. rsc.org

In the ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), the chemical shifts and coupling patterns of the protons provide a unique fingerprint of the molecule. The methyl protons of the 4-methyl group typically appear as a singlet around δ 2.26 ppm. The methoxy (B1213986) group protons also present as a singlet at approximately δ 3.85 ppm. The aromatic protons exhibit a more complex pattern due to their specific positions on the benzene (B151609) ring. A doublet at δ 6.72 ppm (J = 8.3 Hz) corresponds to the proton at position 5, a doublet of doublets at δ 7.10 ppm (J = 8.3, 1.5 Hz) is assigned to the proton at position 3, and a doublet at δ 7.60 ppm (J = 1.7 Hz) is attributed to the proton at position 6. rsc.org

The ¹³C NMR spectrum provides complementary information regarding the carbon skeleton. For this compound, the spectrum shows distinct signals for each carbon atom. The methyl carbon appears around δ 19.9 ppm, and the methoxy carbon is observed at approximately δ 56.4 ppm. The carbon atom bearing the iodine (C-1) is found at a characteristic upfield chemical shift of around δ 85.7 ppm. The remaining aromatic carbons resonate at approximately δ 110.8 (C-5), δ 129.9 (C-3), δ 132.0 (C-6), δ 139.8 (C-4), and δ 156.1 (C-2). rsc.org

This detailed spectral data allows for the unambiguous assignment of the structure and is crucial for differentiating this compound from its isomers, such as 1-Iodo-4-methoxy-2-methylbenzene or 4-Iodo-1-methoxy-2-methylbenzene, which would exhibit different chemical shifts and coupling constants in their respective NMR spectra.

¹H and ¹³C NMR Spectral Data for this compound

| Assignment | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100.6 MHz, CDCl₃) δ (ppm) |

|---|---|---|

| -CH₃ | 2.26 (s, 3H) | 19.9 |

| -OCH₃ | 3.85 (s, 3H) | 56.4 |

| C1-I | - | 85.7 |

| C2-OCH₃ | - | 156.1 |

| H-3 | 7.10 (dd, J = 8.3, 1.5 Hz, 1H) | 129.9 |

| C4-CH₃ | - | 139.8 |

| H-5 | 6.72 (d, J = 8.3 Hz, 1H) | 110.8 |

| H-6 | 7.60 (d, J = 1.7 Hz, 1H) | 132.0 |

Data sourced from The Royal Society of Chemistry. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound. The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion and its fragments, which aids in confirming the elemental composition and structural features.

Electron ionization mass spectrometry (EI-MS) of this compound typically shows a prominent molecular ion peak [M]⁺ at an m/z value corresponding to its molecular weight (C₈H₉IO), which is approximately 248 g/mol . rsc.orgsigmaaldrich.com The presence of iodine is often indicated by its characteristic isotopic pattern.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound may involve the loss of a methyl group ([M-CH₃]⁺), a methoxy group ([M-OCH₃]⁺), or the iodine atom ([M-I]⁺). The analysis of these fragment ions helps to piece together the structure of the original molecule. For instance, the base peak in the GC-MS analysis of this compound is observed at m/z 248.00, corresponding to the molecular ion. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include:

C-H stretching vibrations: Aromatic C-H stretching bands typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups are observed in the region of 2850-2960 cm⁻¹.

C=C stretching vibrations: Aromatic ring stretching vibrations are expected to produce absorption bands in the 1450-1600 cm⁻¹ region.

C-O stretching vibrations: The ether linkage (Ar-O-CH₃) gives rise to a strong, characteristic absorption band, typically in the range of 1230-1270 cm⁻¹ (asymmetric stretching) and 1020-1075 cm⁻¹ (symmetric stretching).

C-I stretching vibration: The carbon-iodine bond stretching vibration is expected to appear in the far-infrared region, typically between 500-600 cm⁻¹.

The presence and position of these absorption bands provide confirmatory evidence for the key functional groups within the this compound structure.

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC-MS)

Chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are essential for assessing the purity of this compound and for separating it from any potential impurities or isomers.

In GC, the sample is vaporized and passed through a column. The separation is based on the differential partitioning of the components between the stationary phase and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification under a specific set of chromatographic conditions.

When coupled with a mass spectrometer, GC-MS provides a powerful two-dimensional analytical technique. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each separated component, allowing for their individual identification. For this compound, GC-MS analysis can confirm the presence of a single major peak with a mass spectrum corresponding to the target compound, thereby establishing its purity. For example, GC-MS analysis of this compound has shown a molecular ion peak at m/z 248.00, confirming its identity. rsc.org

X-ray Crystallography for Solid-State Structure Determination

For crystalline solids, X-ray crystallography provides the most definitive three-dimensional structural information. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the electron density map of the molecule, from which the precise positions of all atoms in the crystal lattice can be determined.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways with Enhanced Sustainability

The pursuit of green chemistry is a paramount goal in modern organic synthesis. nih.gov Future research concerning 1-Iodo-2-methoxy-4-methylbenzene will undoubtedly focus on developing synthetic routes that are not only efficient but also environmentally benign.

Current methods for the synthesis of aryl iodides often rely on traditional techniques that may involve harsh reagents and generate significant waste. researchgate.netnih.govrawdatalibrary.net The future direction for synthesizing this compound will likely pivot towards more sustainable practices. This includes the development of one-pot syntheses and the use of greener solvents and catalysts. nih.govresearchgate.netnih.gov For instance, recent advancements in the synthesis of aryl iodides from arylhydrazines using iodine in the absence of metal catalysts present a promising eco-friendly alternative. acs.org

Moreover, the direct C-H functionalization of the anisole (B1667542) or toluene (B28343) precursors represents a highly atom-economical approach. mdpi.comnih.gov Research into selective C-H iodination, potentially utilizing transition metal catalysts or photoredox catalysis, could provide a more direct and sustainable route to this compound, minimizing the need for pre-functionalized starting materials and reducing waste streams. mdpi.comnih.govrsc.org The use of anisole as a greener solvent alternative in various chemical reactions is also gaining traction and could be explored in the synthesis of its derivatives. researchgate.netrsc.orgresearchgate.net Life cycle assessments will be crucial in validating the "greenness" of these novel synthetic routes. researchgate.netrsc.org

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-Pot Diazotization-Iodination | Reduced workup steps, minimized waste | Development of stable, non-explosive diazonium intermediates. researchgate.netnih.gov |

| Metal-Free Iodination | Avoidance of toxic heavy metal catalysts | Exploration of novel, efficient, and recyclable non-metal catalysts. acs.org |

| C-H Functionalization | High atom economy, direct synthesis | Design of selective catalysts for regioselective iodination of the anisole ring. mdpi.comnih.govrsc.org |

| Use of Green Solvents | Reduced environmental impact | Investigation of anisole itself or other bio-based solvents as reaction media. researchgate.netrsc.orgresearchgate.net |

Exploration of Undiscovered Biological Activities and Therapeutic Potentials

Iodinated organic compounds exhibit a wide range of biological activities and have found applications in pharmaceuticals and as radiocontrast agents. researchgate.nettaylorandfrancis.comwikipedia.orgmdpi.com The specific substitution pattern of this compound, featuring an iodo, a methoxy (B1213986), and a methyl group on a benzene (B151609) ring, suggests a potential for diverse biological interactions that remain to be discovered.

Future research should involve comprehensive screening of this compound for various pharmacological activities. The presence of the iodine atom, for instance, could confer interesting properties, as organoiodine compounds are known to be involved in various biological processes. wikipedia.org The methoxy and methyl groups can influence the compound's lipophilicity and metabolic stability, which are critical parameters for drug candidates. vinatiorganics.com

Systematic screening of this compound against a panel of biological targets, including enzymes, receptors, and microbial strains, could uncover novel therapeutic potentials. For example, many biologically active compounds contain the anisole moiety. vinatiorganics.com The iodination of such structures could lead to enhanced or novel activities. The potential for this compound to act as an antimicrobial, anti-inflammatory, or even an anticancer agent warrants investigation. Furthermore, its potential as a precursor for the synthesis of more complex, biologically active molecules is a significant area for future exploration.

Investigation of Advanced Material Science Applications

The unique electronic and physical properties endowed by the iodine atom suggest that this compound could serve as a valuable building block in material science. youtube.com Iodinated compounds have been utilized in the synthesis of polymers with special properties, such as radiopacity. researchgate.net

A significant future research avenue is the investigation of this compound as a monomer for the synthesis of novel polymers. tandfonline.comtandfonline.com The presence of the reactive C-I bond could be exploited in polymerization reactions, potentially leading to materials with high refractive indices, flame retardancy, or specific optical properties. The polymerization of iodinated vinyl monomers is a known strategy for creating radiopaque polymers, and similar principles could be applied here. researchgate.net

Furthermore, the compound could be explored as a component in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The heavy iodine atom can influence the photophysical properties of the molecule, potentially leading to desirable characteristics for such applications. The use of iodinated hypercrosslinked polymers as heterogeneous catalysts is another emerging area where derivatives of this compound could be beneficial. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Furthermore, generative AI models can be employed to design novel derivatives of this compound with optimized properties for specific applications. researchgate.net By inputting desired parameters, such as enhanced biological activity or specific material properties, these models can propose new molecular structures for synthesis and testing. AI can also assist in predicting the regioselectivity of electrophilic aromatic substitution reactions, which would be highly beneficial for optimizing the synthesis of this and related compounds. acs.orgnih.govnih.govacs.orglibretexts.orgmsu.edu The automated analysis of complex reaction networks could also uncover novel and efficient synthetic pathways. nih.gov

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-iodo-2-methoxy-4-methylbenzene, and how can purity be maximized?

- Methodology : The compound can be synthesized via iodination of 2-methoxy-4-methylbenzene using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C). Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol to achieve >98% purity .

- Key Parameters : Monitor reaction kinetics via TLC, and confirm purity using GC-MS or HPLC. Adjust stoichiometry to minimize polyiodination byproducts .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Safety Measures :

- Use fume hoods and closed systems to avoid inhalation (acute toxicity Category 4 per CLP regulations) .

- Wear nitrile gloves, safety goggles, and lab coats to prevent dermal contact .

- Store in amber glass bottles at 2–8°C under inert gas (e.g., argon) to prevent photodegradation and iodine loss .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Analytical Techniques :

- NMR : Compare -NMR signals for methoxy (δ 3.8–3.9 ppm), methyl (δ 2.3–2.5 ppm), and aromatic protons (δ 6.7–7.2 ppm). -NMR should show C-I coupling (~160 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect molecular ion [M+H] at m/z 262.0 (calculated for CHIO) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Experimental Design :

- Perform Suzuki-Miyaura couplings with arylboronic acids using Pd(PPh) catalyst. Vary substituents on boronic acids to assess electronic effects (e.g., electron-withdrawing groups slow coupling rates).

- Monitor reaction progress via -NMR and quantify yields using internal standards (e.g., 1,3,5-trimethoxybenzene) .

Q. How can contradictions in thermodynamic data (e.g., heat capacity) for iodinated aromatics be resolved?

- Case Study : Compare experimental heat capacity () of 1-iodo-4-methylbenzene (reported as 2.62 J/g·K at 405–411 K ) with computational predictions (DFT or MD simulations).

- Resolution Strategy : Validate experimental setups (e.g., adiabatic calorimetry vs. DSC) and refine computational models by incorporating solvent effects (e.g., benzene vs. DMF) .

Q. What computational methods predict the LogP and polar surface area of this compound for drug discovery applications?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。